molecular formula C14H14BFO3 B11464513 (5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid

(5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid

Cat. No.: B11464513
M. Wt: 260.07 g/mol
InChI Key: LPTLSSXSMLSLHR-UHFFFAOYSA-N
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Description

(5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a fluorophenylmethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl bromide and 2-methoxyphenylboronic acid.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluorobenzyl bromide with magnesium in anhydrous ether. This reaction produces 4-fluorobenzylmagnesium bromide.

    Coupling Reaction: The Grignard reagent is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. This coupling reaction results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, palladium(0) tetrakis(triphenylphosphine), and palladium(II) chloride are commonly used catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases in these reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate, and potassium permanganate are used for oxidation reactions.

Major Products

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Phenols: Oxidation of the boronic acid group yields phenols, which are important building blocks in organic synthesis.

    Substituted Derivatives:

Scientific Research Applications

(5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules, such as glucose and amino acids.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

    Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

(5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid can be compared with other similar compounds, such as:

    Phenylboronic Acid: Unlike phenylboronic acid, which lacks additional substituents, this compound has a methoxy group and a fluorophenylmethyl group, enhancing its reactivity and selectivity in chemical reactions.

    4-Fluorophenylboronic Acid: This compound has a fluorine atom directly attached to the phenyl ring, whereas this compound has a fluorophenylmethyl group, providing different electronic and steric properties.

    2-Methoxyphenylboronic Acid: The presence of a methoxy group in both compounds provides similar reactivity, but the additional fluorophenylmethyl group in this compound offers unique properties for specific applications.

Properties

Molecular Formula

C14H14BFO3

Molecular Weight

260.07 g/mol

IUPAC Name

[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]boronic acid

InChI

InChI=1S/C14H14BFO3/c1-19-14-7-4-11(9-13(14)15(17)18)8-10-2-5-12(16)6-3-10/h2-7,9,17-18H,8H2,1H3

InChI Key

LPTLSSXSMLSLHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC2=CC=C(C=C2)F)OC)(O)O

Origin of Product

United States

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